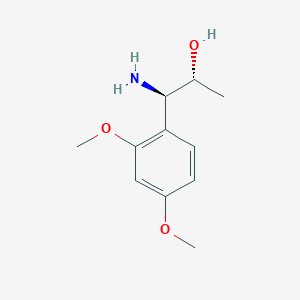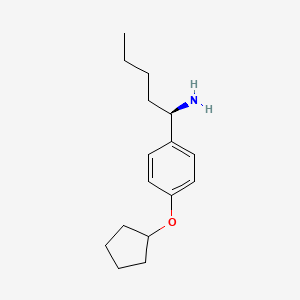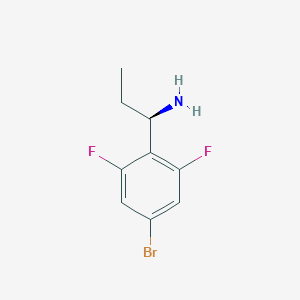
(E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of hydroxyimino derivatives This compound is characterized by the presence of bromine, fluorine, and hydroxyimino functional groups attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 5-fluoro-2,3-dihydro-1H-inden-1-one, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.
Oximation: The brominated intermediate is then subjected to oximation using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This step introduces the hydroxyimino group at the 2-position, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient brominating agents, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxo derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyimino group may play a role in binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamide: A non-pyridinium oxime reactivator of acetylcholinesterase.
(±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide: A cell-permeable nitric oxide donor.
Uniqueness
(E)-6-Bromo-5-fluoro-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups with the hydroxyimino moiety provides a distinct chemical profile that sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H5BrFNO2 |
|---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
(2E)-6-bromo-5-fluoro-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-3-5-4(1-7(6)11)2-8(12-14)9(5)13/h1,3,14H,2H2/b12-8+ |
InChI Key |
BRHUNIWBCKDVSC-XYOKQWHBSA-N |
Isomeric SMILES |
C\1C2=CC(=C(C=C2C(=O)/C1=N/O)Br)F |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)C1=NO)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)




![Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl](/img/structure/B13050388.png)
![2-Benzyl-6-methoxytetrahydro-1H-pyrrolo[1,2-C]imidazole-1,3(2H)-dione](/img/structure/B13050399.png)

![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13050411.png)
![7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13050412.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)
![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)


